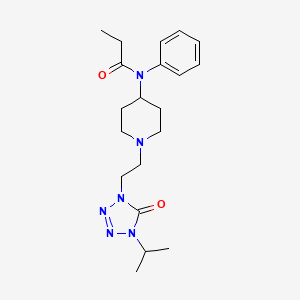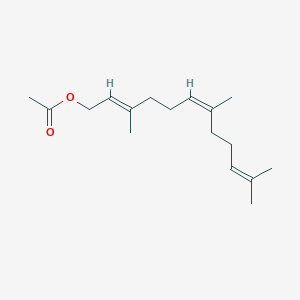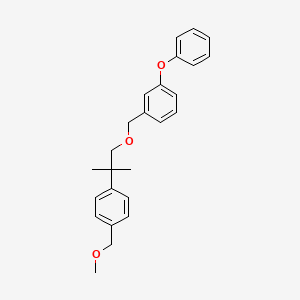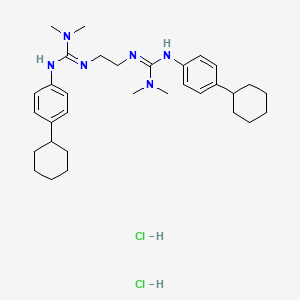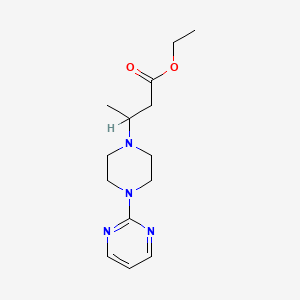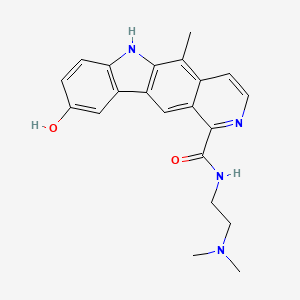
Elenolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elenolide is a non-phenolic compound found in extra virgin olive oil. It is related to oleuropein and ligstroside, which are phenolic compounds known for their health benefits. This compound has been recognized for its potential antihypertensive properties and has been isolated and characterized using advanced techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elenolide can be synthesized through various chemical reactions. One common method involves the reaction of oleuropein or ligstroside with specific reagents under controlled conditions. The synthesis typically requires the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: In the industrial setting, this compound is primarily obtained from olive oil. The extraction process involves the use of solvents and advanced separation techniques such as chromatography. The quantity of this compound in olive oil depends on factors such as the water content in the oil during storage .
Chemical Reactions Analysis
Types of Reactions: Elenolide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include elenolic acid, which is a hydrated derivative of this compound. This transformation occurs when this compound reacts with water .
Scientific Research Applications
Elenolide has a wide range of scientific research applications:
Chemistry: It is used as a marker for high-quality olive oils with low water content.
Biology: Studies have shown its potential antihypertensive effects, making it a subject of interest in cardiovascular research.
Medicine: this compound’s transformation to elenolic acid and its related compounds are being explored for their health benefits.
Mechanism of Action
Elenolide exerts its effects through various molecular pathways. Its antihypertensive properties are believed to be related to its ability to interact with specific receptors and enzymes involved in blood pressure regulation. The exact molecular targets and pathways are still under investigation, but it is known to transform into elenolic acid, which may play a role in its biological activity .
Comparison with Similar Compounds
Elenolide is unique compared to other similar compounds such as oleuropein and ligstroside. While oleuropein and ligstroside are phenolic compounds, this compound is non-phenolic. This distinction makes this compound a valuable marker for high-quality olive oils. Similar compounds include:
Oleuropein: Known for its antioxidant and anti-inflammatory properties.
Ligstroside: Similar to oleuropein, it has various health benefits.
Oleocanthal: Another compound found in olive oil, known for its anti-inflammatory effects.
This compound’s uniqueness lies in its non-phenolic nature and its potential antihypertensive properties, making it a significant compound in the study of olive oil and its health benefits.
Properties
CAS No. |
24582-91-0 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl (4S)-2-oxo-4-[(E)-1-oxobut-2-en-2-yl]-3,4-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-3-7(5-12)8-4-10(13)16-6-9(8)11(14)15-2/h3,5-6,8H,4H2,1-2H3/b7-3-/t8-/m0/s1 |
InChI Key |
TXTINTVPMBCGKO-PFPYCLJUSA-N |
Isomeric SMILES |
C/C=C(/C=O)\[C@@H]1CC(=O)OC=C1C(=O)OC |
Canonical SMILES |
CC=C(C=O)C1CC(=O)OC=C1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


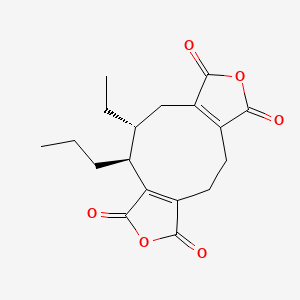
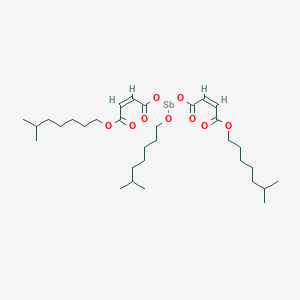
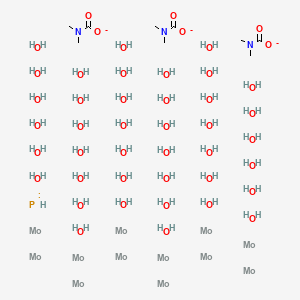
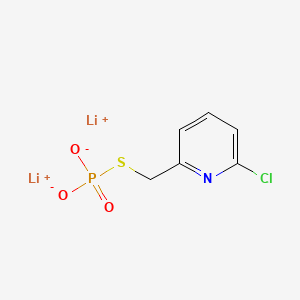
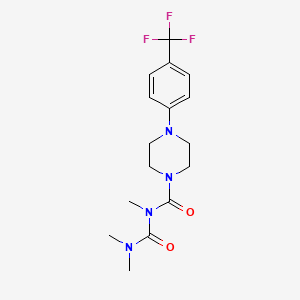
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)
